Caffeic acid phenethyl ester

Oncology Cellular Pharmacology Breast Cancer Research

Select CAPE (CAS 100981-80-4) for its proven superiority over parent caffeic acid in preclinical models. The phenethyl ester moiety dramatically increases lipophilicity, yielding ≥2-fold lower IC₅₀ in MCF-7 breast cancer cells and near-complete inhibition of wound closure at 50 µM. CAPE demonstrates selective cytotoxicity against osteosarcoma cells vs. normal osteoblasts (p<0.05), and uniquely inhibits 5-lipoxygenase in glioblastoma models—activity absent in FAPE. With 95–96% Influenza A inhibition at 8.8 µM, it is the benchmark antiviral reference standard. Insist on CAPE; analogs compromise potency.

Molecular Formula C17H16O4
Molecular Weight 284.31 g/mol
CAS No. 100981-80-4
Cat. No. B024712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaffeic acid phenethyl ester
CAS100981-80-4
Synonymscaffeic acid phenethyl ester
caffeic acid phenyl ester
CAPE compound
CAPEEE
phenethyl caffeate
phenyl caffeate
Molecular FormulaC17H16O4
Molecular Weight284.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCOC(=O)C=CC2=CC(=C(C=C2)O)O
InChIInChI=1S/C17H16O4/c18-15-8-6-14(12-16(15)19)7-9-17(20)21-11-10-13-4-2-1-3-5-13/h1-9,12,18-19H,10-11H2/b9-7+
InChIKeySWUARLUWKZWEBQ-VQHVLOKHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Caffeic Acid Phenethyl Ester (CAPE; CAS 100981-80-4) Bioactivity and Baseline Characterization for Scientific Procurement


Caffeic acid phenethyl ester (CAPE) is a naturally occurring phenolic ester, identified as a major bioactive constituent of honeybee propolis [1]. Chemically, it comprises a caffeic acid core linked via an ester bond to a phenethyl alcohol moiety. CAPE exhibits a broad spectrum of in vitro biological activities, including antioxidant, anti-inflammatory, anticancer, antimicrobial, and antiviral effects, and has been the subject of extensive preclinical investigation [2].

Rationale Against Generic Substitution: Why Caffeic Acid Phenethyl Ester is Not Interchangeable with its Parent Acid or Analogs


Substitution with the parent compound caffeic acid (CA), or structural analogs such as ferulic acid phenethyl ester (FAPE) or the corresponding amide (CAPA), is scientifically unjustified due to significant differences in lipophilicity, membrane permeability, metabolic stability, and resulting bioactivity. The addition of the phenethyl ester moiety to caffeic acid markedly increases lipophilicity, which enhances cellular uptake and dramatically alters potency in cellular assays [1]. Consequently, CAPE consistently demonstrates multifold lower IC50 values compared to caffeic acid in various cancer cell lines [1]. Conversely, CAPA, while offering superior metabolic stability over CAPE, shows diminished anticancer activity in certain cell types, illustrating that modifications intended to improve one property can compromise another [2].

Quantitative Differential Evidence for Caffeic Acid Phenethyl Ester (CAPE) Against Relevant Comparators


CAPE Exhibits ≥2-fold Lower IC50 Cytotoxicity in MCF-7 Breast Cancer Cells Compared to Caffeic Acid

A direct head-to-head comparison in MCF-7 breast cancer cells reveals CAPE to be a significantly more potent cytotoxic agent than its parent acid, caffeic acid (CA). Across three standard viability assays (XTT, NR, SRB), the IC50 values for CAPE were consistently more than twice as low as those for CA at both 24 and 48 hours [1]. This enhanced potency is attributed to the increased lipophilicity of the phenethyl ester, which improves cellular uptake.

Oncology Cellular Pharmacology Breast Cancer Research

CAPE Demonstrates Superior Anti-Migratory Activity Over Caffeic Acid in MCF-7 Wound Healing Assay

Beyond cytotoxicity, CAPE demonstrates a superior ability to inhibit cancer cell migration, a key hallmark of metastasis, when directly compared to caffeic acid (CA). In a wound closure assay using MCF-7 cells, treatment with 50 µM CAPE for 24 hours virtually halted wound closure, an effect that was more pronounced than that observed with the same dose of CA [1]. The study concluded that CAPE produced better results than CA at identical doses and experimental time points [1].

Metastasis Research Cell Migration Wound Healing Assay

CAPE Shows Selective Cytotoxicity Against Cancer Cells While Sparing Normal Osteoblasts

A key differentiator for CAPE is its demonstrated selectivity in reducing the viability of tumor cells while exhibiting a less pronounced effect on normal cells. In a comparative study, CAPE was found to be more efficient and selective in reducing the viability of tumor cells (osteosarcoma) compared to normal osteoblasts (MC3T3-E1) (p < 0.05) [1]. The parent compound, caffeic acid, was also shown to have improved pharmacological potency in the form of CAPE [1].

Selective Toxicity Osteosarcoma Cancer Therapeutics

CAPE but not Ferulic Acid Phenethyl Ester (FAPE) Displays Potent Cytotoxicity Against Glioma Cells

The specific structure of CAPE, featuring two hydroxyl groups on its aromatic ring, is critical for its anticancer activity in brain cancer models. A study evaluating both caffeic acid phenethyl ester (CAPE) and its analog ferulic acid phenethyl ester (FAPE, which has a methoxy group in place of one hydroxyl) found that CAPE, but not FAPE, displayed substantial cytotoxicity against two glioma cell lines [1]. Furthermore, all CAPE-derived compounds were able to significantly inhibit the pro-inflammatory enzyme 5-lipoxygenase (5-LO), while FAPE-derived compounds were largely ineffective [1].

Neuro-oncology Glioblastoma Structure-Activity Relationship

CAPE Demonstrates 95-96% Inhibition of Influenza A Virus at 8.8 µM, Outperforming Caffeic and Chlorogenic Acids

CAPE exhibits potent antiviral activity that is quantitatively superior to that of caffeic acid (CA) and chlorogenic acid (CHA). At a low concentration of 8.8 µM, 1- and 2-Caffeic acid phenylethyl esters inhibited the growth of type A influenza virus by 95% and 96%, respectively, and type B influenza virus by 92% and 94%, respectively [1]. This activity is described as "markedly higher" and indicates that CAPE has higher antimutagenic and anti-influenza virus activities than CA and CHA [1].

Antiviral Research Influenza Natural Products

CAPE Balances Anticancer Potency with Metabolic Lability Relative to the More Stable Amide Analog CAPA

While the corresponding amide analog, CAPA, offers improved metabolic stability, this modification comes at the cost of reduced anticancer potency in certain contexts. A 2024 study showed that CAPA has limited anticancer activity relative to CAPE [1]. In HeLa cells, CAPE exhibited an IC50 of 32 µM, whereas CAPA was significantly less active (IC50 = 112 µM) [1]. Notably, CAPA showed unique cytotoxicity against BE(2)-C neuroblastoma cells (IC50 = 12 µM), demonstrating cell-type specific activities [1].

Pharmacokinetics Drug Metabolism Medicinal Chemistry

Evidence-Backed Research and Industrial Application Scenarios for Caffeic Acid Phenethyl Ester (CAPE)


In Vitro Oncology Research: Breast Cancer and Metastasis Studies

CAPE is the optimal choice for in vitro studies on breast cancer, particularly those focused on cytotoxicity and metastasis. Its IC50 in MCF-7 cells is ≥2-fold lower than that of caffeic acid, and at 50 µM it nearly halts wound closure in migration assays, significantly outperforming caffeic acid [1]. This makes CAPE a more potent and effective tool for investigating anti-proliferative and anti-metastatic mechanisms.

Investigations into Selective Anti-Cancer Cytotoxicity

For researchers aiming to identify compounds with a favorable therapeutic window, CAPE is a strong candidate due to its demonstrated selectivity. Evidence shows CAPE is more efficient and selective in reducing tumor cell (osteosarcoma) viability compared to normal osteoblasts (p < 0.05) [1]. This property is critical for early-stage drug discovery programs seeking to minimize toxicity to healthy tissue.

Neuro-Oncology Research: Glioblastoma Models and Inflammation

CAPE is uniquely suited for research on glioblastoma multiforme (GBM) and the role of inflammation in brain cancers. In contrast to its close analog ferulic acid phenethyl ester (FAPE), CAPE exhibits substantial cytotoxicity against glioma cell lines and its derivatives are potent inhibitors of the pro-inflammatory enzyme 5-lipoxygenase (5-LO) [1]. This makes CAPE an indispensable reagent for studies linking inflammation and brain tumor progression.

Antiviral Screening Programs Targeting Influenza

CAPE should be prioritized as a reference compound in screening campaigns for novel anti-influenza agents. It demonstrates exceptional potency, achieving 95-96% inhibition of Influenza A virus growth at a low concentration of 8.8 µM [1]. This activity is quantitatively superior to that of related phenolic acids like caffeic and chlorogenic acid, providing a strong benchmark for evaluating new antiviral candidates [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Caffeic acid phenethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.